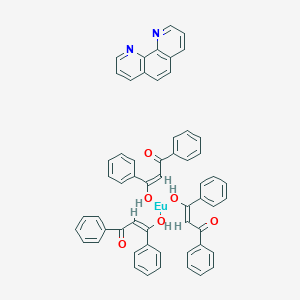

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Vue d'ensemble

Description

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a light-emitting metal complex . It has been utilized as the emitting layer in the production of pure red emitting organic light emitting diodes .

Synthesis Analysis

The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) involves covalent bonding of the compound to silylated substrates . The compound has also been used in the fabrication of silicon wafers grafted with europium complex .Molecular Structure Analysis

The molecular structure of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) allows it to be used in the creation of robust monolayer systems. The optical properties of these systems have been studied at room temperature using both UV-vis and photoluminescence measurements .Chemical Reactions Analysis

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) has been used in the production of organic light emitting diodes. In this process, it is utilized as the emitting layer .Physical And Chemical Properties Analysis

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) has a melting point of 163-168 °C (lit.) and a maximum absorption wavelength (λmax) of 244 nm in water . It is used as a catalyst with a europium core .Applications De Recherche Scientifique

Organic Red Light Emitter in OLED Devices

Tris(dibenzoylmethane)mono(phenanthroline)europium (III): is utilized as an organic red light emitter in OLED devices . Its luminescent properties are harnessed to produce red light, which is a critical component in the display technology of various electronic devices. The compound’s ability to emit light upon electrical excitation makes it a valuable material for creating high-resolution screens with vibrant colors.

Spectral Converter for Solar Cells

This compound is loaded onto mesoporous silica nanoparticles to serve as a spectral converter for multi-crystalline silicon solar cells . By converting the solar spectrum into wavelengths that are more efficiently absorbed by the silicon cells, it enhances the overall efficiency of solar panels, making solar energy a more viable and sustainable energy source.

Dye for Anodic Porous Alumina

In materials science, Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a dye for anodic porous alumina . This application is particularly relevant in the field of nanotechnology and microfabrication, where anodic alumina serves as a template for various nanostructures.

Temperature-Sensitive Dual Optical Sensor

As a temperature-sensitive europium complex, it is employed in the fabrication of dual optical sensors. These sensors are capable of detecting oxygen levels and changes in temperature simultaneously, which is crucial in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is primarily used as a light-emitting compound in organic light-emitting diodes (OLEDs) . Its primary targets are the dye molecules introduced in the form of an emission layer on the hole transporting side .

Mode of Action

The compound interacts with its targets by being excited by a blue light-emitting diode containing a hole blocking layer (HBL) .

Biochemical Pathways

The compound affects the light emission pathway in OLEDs. When excited, it emits light, contributing to the overall luminance output of the device .

Pharmacokinetics

For instance, the luminance output of a device using this compound was improved by partially adding a hole transport material to the emitting layer, increasing the penetration of holes into the emission region .

Result of Action

The result of the compound’s action is the production of pure red light in OLEDs . A maximum luminance output of 200 cd/m^2 at 15 V was achieved without optimizing the layer thickness .

Action Environment

The action of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) can be influenced by environmental factors such as temperature. For example, temperature-sensitive europium complexes of this compound may be used to fabricate a dual optical sensor to detect oxygen and any change in temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-RWBKAWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) | |

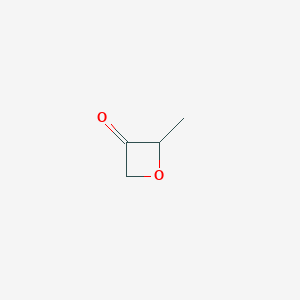

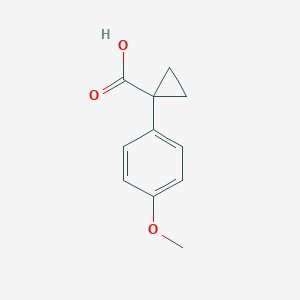

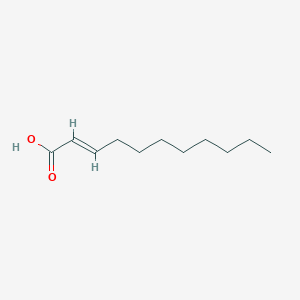

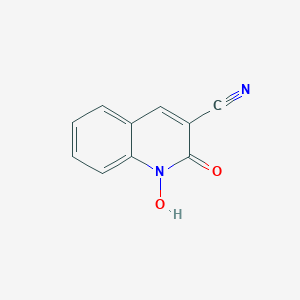

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)